molecular formula C16H16INO3 B299374 N-(3,4-dimethoxybenzyl)-2-iodobenzamide

N-(3,4-dimethoxybenzyl)-2-iodobenzamide

Katalognummer B299374
Molekulargewicht: 397.21 g/mol
InChI-Schlüssel: XTIZXHQHIZJONY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,4-dimethoxybenzyl)-2-iodobenzamide, also known as DBIB, is a chemical compound that has been widely studied for its potential therapeutic applications. DBIB belongs to the class of benzamide derivatives and is known for its ability to bind to specific receptors in the brain and modulate their activity.

Wirkmechanismus

The exact mechanism of action of N-(3,4-dimethoxybenzyl)-2-iodobenzamide is not fully understood, but it is believed to involve the modulation of neurotransmitter activity in the brain. N-(3,4-dimethoxybenzyl)-2-iodobenzamide has been shown to increase the release of dopamine and other neurotransmitters in certain brain regions, which may contribute to its therapeutic effects. It has also been shown to interact with sigma-1 receptors, which are involved in various cellular processes such as calcium signaling and protein folding.
Biochemical and Physiological Effects:
N-(3,4-dimethoxybenzyl)-2-iodobenzamide has been shown to have various biochemical and physiological effects in animal models and in vitro studies. It has been shown to increase dopamine release in the striatum and prefrontal cortex, which are brain regions involved in reward and motivation. It has also been shown to have anti-inflammatory and neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using N-(3,4-dimethoxybenzyl)-2-iodobenzamide in lab experiments is its high potency and selectivity for specific receptors in the brain. This allows for more precise and targeted experiments, which can yield more accurate and meaningful results. However, one of the main limitations of using N-(3,4-dimethoxybenzyl)-2-iodobenzamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Zukünftige Richtungen

There are many potential future directions for the study of N-(3,4-dimethoxybenzyl)-2-iodobenzamide and its therapeutic applications. One area of interest is the development of more potent and selective N-(3,4-dimethoxybenzyl)-2-iodobenzamide analogs, which may have improved therapeutic efficacy and fewer side effects. Another area of interest is the investigation of N-(3,4-dimethoxybenzyl)-2-iodobenzamide's effects on other neurotransmitter systems, such as the glutamate and GABA systems, which may have implications for the treatment of various neurological and psychiatric disorders. Additionally, the use of N-(3,4-dimethoxybenzyl)-2-iodobenzamide in combination with other drugs or therapies may also be explored as a potential treatment strategy.

Synthesemethoden

The synthesis of N-(3,4-dimethoxybenzyl)-2-iodobenzamide involves a multi-step process that starts with the reaction of 3,4-dimethoxybenzaldehyde and 2-iodobenzoic acid in the presence of a base catalyst. The resulting product is then subjected to a series of purification steps, including recrystallization and column chromatography, to obtain pure N-(3,4-dimethoxybenzyl)-2-iodobenzamide. The yield of N-(3,4-dimethoxybenzyl)-2-iodobenzamide is typically around 30-40%, and the purity can be confirmed using various spectroscopic techniques such as NMR and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

N-(3,4-dimethoxybenzyl)-2-iodobenzamide has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to bind to specific receptors in the brain, such as the dopamine D2 receptor and the sigma-1 receptor, and modulate their activity. This makes N-(3,4-dimethoxybenzyl)-2-iodobenzamide a promising candidate for the treatment of various neurological and psychiatric disorders, including schizophrenia, depression, and anxiety.

Eigenschaften

Produktname

N-(3,4-dimethoxybenzyl)-2-iodobenzamide

Molekularformel

C16H16INO3

Molekulargewicht

397.21 g/mol

IUPAC-Name

N-[(3,4-dimethoxyphenyl)methyl]-2-iodobenzamide

InChI

InChI=1S/C16H16INO3/c1-20-14-8-7-11(9-15(14)21-2)10-18-16(19)12-5-3-4-6-13(12)17/h3-9H,10H2,1-2H3,(H,18,19)

InChI-Schlüssel

XTIZXHQHIZJONY-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CNC(=O)C2=CC=CC=C2I)OC

Kanonische SMILES

COC1=C(C=C(C=C1)CNC(=O)C2=CC=CC=C2I)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.